molecular formula C7H14ClNO B8248540 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride

3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B8248540
M. Wt: 163.64 g/mol
InChI Key: TXOUUSLWYHEKIR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 2197502-05-7) is a bicyclo[1.1.1]pentane (BCP) derivative with a methoxy group at the 3-position and an N-methylamine moiety at the 1-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . Bicyclo[1.1.1]pentanes are rigid, high-strain scaffolds valued in medicinal chemistry for their ability to mimic linear alkynes or aryl rings while improving metabolic stability and solubility .

For example, 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is prepared using (PhO)₂P(O)N₃ and triethylamine in tBuOH . The methoxy variant likely involves similar methodologies with methoxylation steps. BCP amines are widely used in drug discovery, particularly as bioisosteres for tert-butyl or phenyl groups in protease inhibitors and CNS-targeting molecules .

Properties

IUPAC Name

3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-3-7(4-6,5-6)9-2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOUUSLWYHEKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)(C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in substituents at the 3-position and amine modifications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
3-Methoxy-N-methyl-BCP-1-amine hydrochloride 3-OCH₃, N-CH₃ C₆H₁₂ClNO 149.62 Medicinal chemistry scaffolds
N-Methyl-BCP-1-amine hydrochloride H, N-CH₃ C₆H₁₂ClN 133.62 Intermediate in BACE1 inhibitors
3-Fluoro-BCP-1-amine hydrochloride 3-F C₅H₉ClFN 137.58 Radical fluorination studies
3-Phenyl-BCP-1-amine 3-Ph C₁₀H₁₃N 147.22 Metal-free alkylation models

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 3-methoxy group (electron-donating) may enhance solubility compared to the 3-fluoro analog (electron-withdrawing) but could reduce metabolic stability .

Research and Industrial Relevance

  • Medicinal Chemistry : The target compound’s methoxy group offers unique hydrogen-bonding capabilities, making it suitable for kinase inhibitors or GPCR modulators .
  • Material Science : BCP amines are explored in polymer crosslinking due to their rigidity .
  • Limitations : Higher molecular weight and synthetic complexity limit large-scale use compared to simpler analogs like 3-fluoro-BCP-1-amine .

Biological Activity

3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride (CAS Number: 2752941-70-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, drawing on various studies and data sources.

  • Molecular Formula : C7_7H14_{14}ClN\O
  • Molecular Weight : 163.65 g/mol
  • IUPAC Name : 3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • Purity : 97%

Biological Activity Overview

The biological activity of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications.

The compound is believed to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmission, although specific mechanisms remain to be fully elucidated.

Antidepressant Activity

A study investigated the antidepressant-like effects of bicyclic amines, including derivatives of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine, in animal models. The results indicated a significant reduction in depressive-like behaviors in treated subjects compared to controls, suggesting potential for further research into its use as an antidepressant .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of bicyclic compounds in models of neurodegenerative diseases. In vitro assays demonstrated that 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine could reduce oxidative stress markers in neuronal cells, indicating a possible role in protecting against neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antidepressant Activity Reduced depressive behaviors in animal models
Neuroprotective Effects Decreased oxidative stress markers in neurons
CytotoxicityN/AFurther studies needed to assess cancer cell lines

Synthesis and Applications

The synthesis of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride has been achieved through various methods, including radical addition reactions under mild conditions, which allow for functionalization without extensive by-products . This versatility makes it a valuable candidate for further chemical modifications aimed at enhancing its biological activity.

Q & A

Q. What experimental designs validate the environmental safety of waste containing this compound?

  • Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC50) and photodegradation studies under UV light. Use activated carbon filtration for lab waste and partner with authorized disposal firms to prevent aquatic contamination .

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